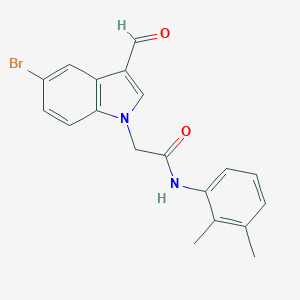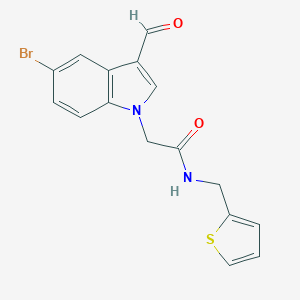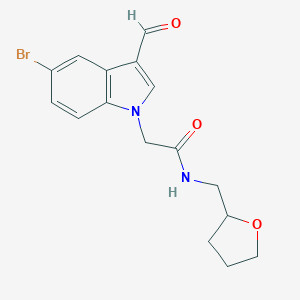![molecular formula C25H22Cl2N4O6 B297516 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297516.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BIX-01294, and it is a histone methyltransferase inhibitor that has been shown to have significant effects on various biological processes.
Mechanism of Action
BIX-01294 acts as a selective inhibitor of the histone methyltransferase G9a, which is involved in the epigenetic regulation of gene expression. This compound binds to the active site of G9a and prevents the transfer of methyl groups to histone H3 lysine 9, which is essential for the proper functioning of cells and tissues.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BIX-01294 has several advantages for lab experiments, including its high potency and selectivity for G9a. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Further research is needed to fully understand the potential applications of BIX-01294 in the treatment of various diseases. Some possible future directions include the development of more potent and selective inhibitors of G9a, the investigation of the effects of BIX-01294 on other histone methyltransferases, and the development of new delivery methods to improve the bioavailability of this compound in vivo.
Conclusion:
In conclusion, BIX-01294 is a chemical compound that has significant potential for the treatment of various diseases. This compound acts as a selective inhibitor of the histone methyltransferase G9a and has been shown to have significant effects on various biological processes. Further research is needed to fully understand the potential applications of BIX-01294 and to develop new and improved treatments for diseases.
Synthesis Methods
The synthesis of BIX-01294 involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with 3,5-dichloroaniline to produce 3,5-dichloro-4-hydroxybenzaldehyde. This intermediate is then reacted with ethyl oxalyl chloride to produce 3,5-dichloro-4-(2-oxoethylidene)-1,3-dihydroxybenzene. The final step involves the reaction of this intermediate with N-(3-methoxyphenyl)hydrazinecarboxamide to produce BIX-01294.
Scientific Research Applications
BIX-01294 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. This compound has been shown to have significant effects on the epigenetic regulation of gene expression, which is essential for the proper functioning of cells and tissues.
properties
Product Name |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molecular Formula |
C25H22Cl2N4O6 |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O6/c1-35-20-5-3-4-18(12-20)30-24(33)25(34)31-28-13-15-6-7-21(22(8-15)36-2)37-14-23(32)29-19-10-16(26)9-17(27)11-19/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
InChI Key |
GKWGSQUCRMQLMX-XODNFHPESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)





